Tert-butyl 2-fluoro-3-formylbenzoate
Description
Tert-butyl 2-fluoro-3-formylbenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a fluorine substituent at the ortho position (C2), and a formyl group at the meta position (C3) on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its reactive aldehyde moiety for further functionalization (e.g., condensation, reduction) . Its structural design balances steric hindrance (tert-butyl group) with electronic effects (electron-withdrawing fluorine and formyl groups), influencing its reactivity and stability.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-14)10(9)13/h4-7H,1-3H3 |
InChI Key |
ROUJBCPYKGGKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-3-formylbenzoate typically involves the esterification of 2-fluoro-3-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-fluoro-3-formylbenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organometallic reagents.
Major Products:
Oxidation: 2-fluoro-3-formylbenzoic acid.
Reduction: 2-fluoro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-fluoro-3-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. The tert-butyl group provides steric hindrance, which can impact the compound’s binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to tert-butyl 2-fluoro-3-formylbenzoate, differing in substituent positions or functional groups:
Key Observations:
- Substituent Position : The fluorine and formyl groups in this compound (C2-F, C3-CHO) create distinct electronic effects compared to its positional isomer, tert-butyl 3-fluoro-4-formylbenzoate (C3-F, C4-CHO). The latter may exhibit altered reactivity due to proximity between fluorine and formyl groups .
- Functional Group Diversity : Replacing the formyl group with bromine (tert-butyl 2-bromo-5-fluorobenzoate) shifts reactivity toward substitution reactions (e.g., Suzuki coupling), whereas the formyl group enables nucleophilic additions .
Industrial and Research Relevance
- Pharmaceuticals : The formyl group in this compound is pivotal for synthesizing kinase inhibitors or antiviral agents.
- Agrochemicals : Brominated analogs (e.g., tert-butyl 2-bromo-5-fluorobenzoate) are intermediates in herbicide development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
